

# Investigating the Synergy of ONC213 with Venetoclax in Acute Myeloid Leukemia (AML)

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## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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A Comparative Guide for Researchers and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of cancer cells. One such promising agent is **ONC213**, an imipridone that targets  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), leading to mitochondrial stress and the suppression of oxidative phosphorylation.<sup>[1][2][3]</sup> Preclinical studies have illuminated a potent synergy when **ONC213** is combined with the BCL-2 inhibitor, venetoclax, particularly in AML models, including those resistant to venetoclax monotherapy. This guide provides a comprehensive comparison of the preclinical efficacy of **ONC213** in combination with venetoclax, supported by experimental data and detailed methodologies.

## Mechanism of Synergy: A Two-Pronged Attack on AML Cells

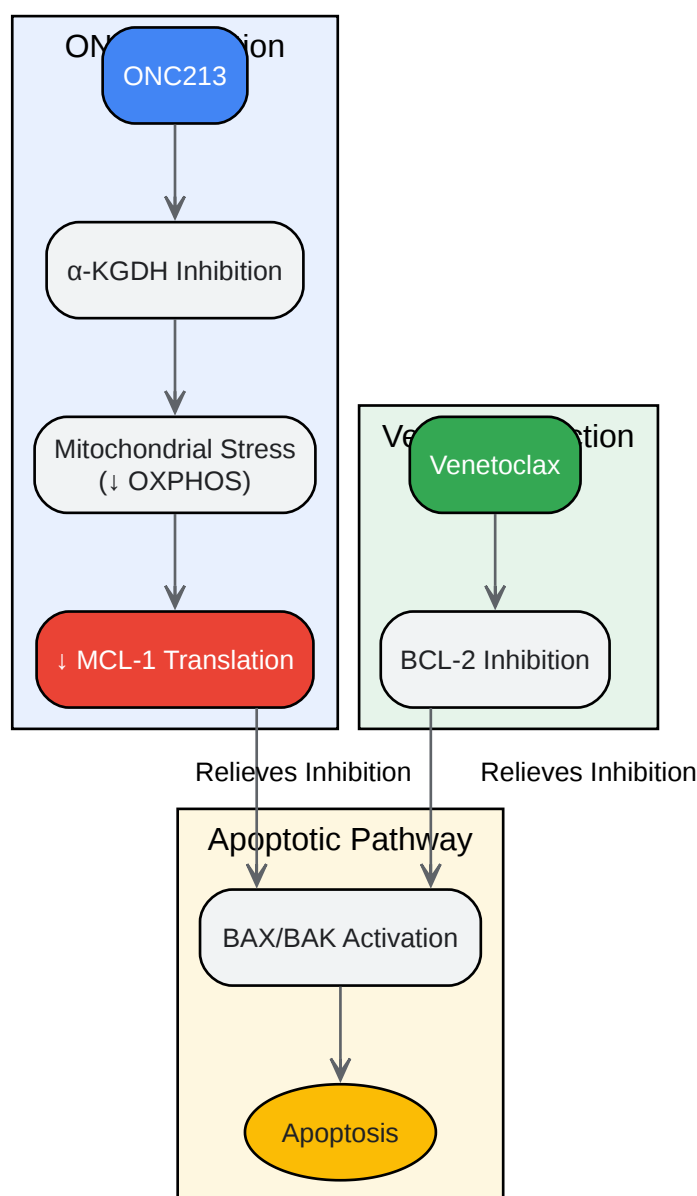
The synergistic anti-leukemic activity of the **ONC213** and venetoclax combination stems from their complementary mechanisms of action that target fundamental cancer cell processes: mitochondrial metabolism and apoptosis.

**ONC213** acts as an inhibitor of  $\alpha$ -KGDH, a critical enzyme in the TCA cycle. This inhibition disrupts mitochondrial respiration and leads to an accumulation of  $\alpha$ -ketoglutarate.<sup>[1][3]</sup> The resulting mitochondrial stress triggers a cellular response that includes the suppression of de novo protein synthesis and, crucially, a reduction in the translation of the anti-apoptotic protein

MCL-1.[1][3] MCL-1 is a key resistance factor to venetoclax, as its continued presence can sequester pro-apoptotic proteins and prevent cell death.

Venetoclax, on the other hand, directly inhibits the anti-apoptotic protein BCL-2. By binding to BCL-2, venetoclax releases pro-apoptotic proteins like BIM, allowing them to activate BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization and apoptosis.

The synergy arises from **ONC213**'s ability to downregulate MCL-1, thereby removing a major obstacle to venetoclax-induced apoptosis. This dual targeting of key survival pathways results in a more profound and durable anti-leukemic effect than either agent alone.[2]



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**Fig. 1:** Synergistic mechanism of **ONC213** and venetoclax.

## Preclinical Efficacy: In Vitro and In Vivo Evidence

The combination of **ONC213** and venetoclax has demonstrated significant synergistic activity in various preclinical AML models.

### In Vitro Studies

Multiple studies have shown that the combination of **ONC213** and venetoclax leads to a synergistic reduction in cell viability and induction of apoptosis in AML cell lines and primary patient samples.<sup>[2]</sup> This effect is observed even in AML cells that have developed resistance to venetoclax.

Cell Line/Sample	Treatment	Key Finding	Reference
Venetoclax-resistant AML cells	ONC213 + Venetoclax	Synergistically kills AML cells resistant to venetoclax alone.	<sup>[2]</sup>
Primary AML progenitors	ONC213 + Venetoclax	Significantly reduced colony formation capacity compared to single agents.	<sup>[2]</sup>
AML Patient-Derived Xenograft (PDX) cells (ex vivo)	ONC213 + Venetoclax	Synergistically induced death of AML PDX cells.	<sup>[2]</sup>

### In Vivo Studies

The anti-leukemic synergy of **ONC213** and venetoclax has been validated in in vivo AML xenograft models. The combination treatment has been shown to prolong survival and reduce leukemia stem cells (LSCs).<sup>[2]</sup>

Animal Model	Treatment	Key Finding	Reference
AML cell line-derived xenograft model	ONC213 + Venetoclax	Prolonged survival compared to single-agent treatment.	<a href="#">[2]</a>
AML Patient-Derived Xenograft (PDX) model	ONC213 + Venetoclax	Significantly decreased Leukemia Stem Cells (LSCs).	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the synergy of **ONC213** and venetoclax.

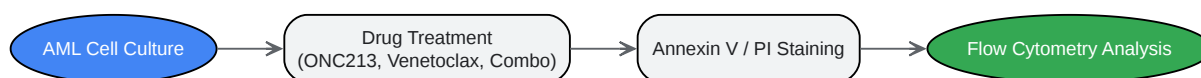
### Cell Viability Assay (MTT Assay)

- **Cell Seeding:** AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) are seeded in 96-well plates.
- **Treatment:** Cells are treated with varying concentrations of **ONC213**, venetoclax, or the combination for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

### Apoptosis Assay (Flow Cytometry)

- **Cell Treatment:** Cells are treated with the indicated drugs for a defined time.

- **Staining:** Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or DAPI (to detect late apoptotic and necrotic cells).
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.



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**Fig. 2:** Workflow for apoptosis analysis via flow cytometry.

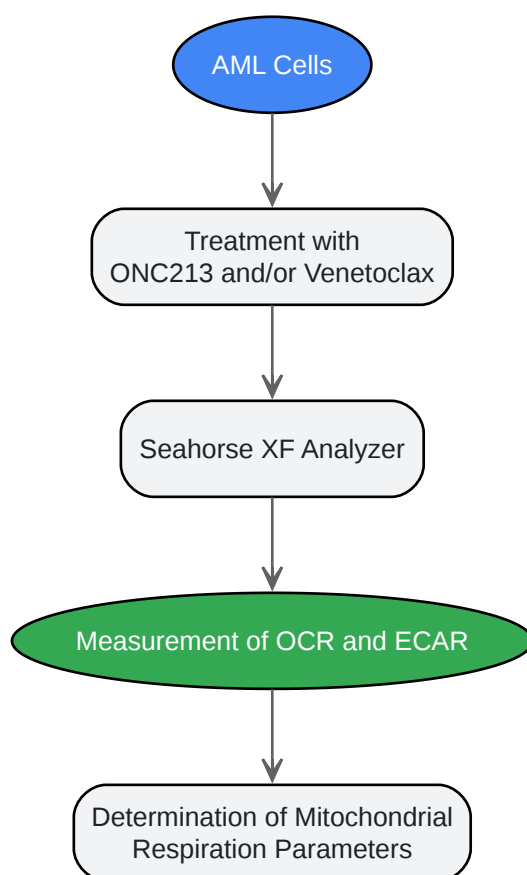
## Western Blotting

- **Protein Extraction:** Cells are lysed to extract total protein.
- **Protein Quantification:** The protein concentration is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., MCL-1, BCL-2,  $\beta$ -actin) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system.

## Mitochondrial Respiration Analysis (Seahorse Bioanalyzer)

- **Cell Seeding:** AML cells are seeded in a Seahorse XF cell culture microplate.

- Treatment: Cells are treated with **ONC213**, venetoclax, or the combination for a specified time.
- Assay: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
- Mitochondrial Stress Test: Sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.



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**Fig. 3:** Experimental workflow for Seahorse analysis.

## Conclusion and Future Directions

The combination of **ONC213** and venetoclax represents a promising therapeutic strategy for AML, including in cases of acquired resistance to venetoclax. The synergy is driven by **ONC213**'s unique mechanism of inducing mitochondrial stress and downregulating MCL-1, which effectively sensitizes AML cells to BCL-2 inhibition by venetoclax. The preclinical data strongly support the continued investigation of this combination in clinical trials.

Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Further studies are also warranted to explore the potential of **ONC213** in combination with other targeted agents to overcome resistance and improve outcomes for patients with AML and potentially other hematological malignancies. As of now, the synergy of **ONC213** with other targeted therapies is not as extensively documented as its combination with venetoclax, highlighting a key area for future investigation.

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